

Spectroscopic data for 1-(4-Chlorophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-2-hydroxyethanone

Cat. No.: B1594892

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-(4-Chlorophenyl)-2-hydroxyethanone**

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(4-Chlorophenyl)-2-hydroxyethanone, also known as 4'-chloro-2-hydroxyacetophenone, is a member of the α -hydroxy ketone family.^[1] These compounds are valuable intermediates in organic synthesis and are structurally related to photoinitiators used in free radical polymerization, where the α -cleavage reaction upon irradiation is a key mechanistic step.^[2] A thorough characterization of the molecular structure is paramount for its application in research, drug development, and materials science. This guide provides a comprehensive analysis of **1-(4-Chlorophenyl)-2-hydroxyethanone** using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a self-validating interpretation of the resulting data.

Molecular Structure and Key Features

To effectively interpret spectroscopic data, one must first understand the molecule's architecture. **1-(4-Chlorophenyl)-2-hydroxyethanone** ($C_8H_7ClO_2$) has a molecular weight of 170.59 g/mol.^[1] Its structure is defined by three key components: a para-substituted

chlorophenyl ring, a ketone carbonyl group (C=O), and a primary alcohol attached to the α -carbon.

Caption: Molecular structure of **1-(4-Chlorophenyl)-2-hydroxyethanone**.

Infrared (IR) Spectroscopy

Expertise & Rationale: Infrared spectroscopy is the foundational technique for identifying functional groups. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds within the molecule. For this compound, the primary diagnostic signals will be from the O-H group of the alcohol, the C=O of the ketone, and bonds associated with the chlorinated aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, rapid technique for acquiring IR data from solid samples without requiring sample preparation like KBr pellets.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount of the solid **1-(4-Chlorophenyl)-2-hydroxyethanone** sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Scan the sample over the standard mid-IR range (4000–400 cm^{-1}). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum provides a fingerprint of the molecule's functional groups. The key absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale & Expected Appearance
~3400	O-H Stretch	Primary Alcohol	A strong, broad absorption is expected due to hydrogen bonding.
~3100–3000	C-H Stretch	Aromatic (sp ²)	Multiple weak to medium sharp peaks.
~1685	C=O Stretch	Aryl Ketone	A very strong, sharp peak. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm ⁻¹). [3]
~1600, ~1490	C=C Stretch	Aromatic Ring	Two or more sharp peaks of variable intensity, characteristic of the benzene ring.
~1250	C-O Stretch	Primary Alcohol	A medium to strong intensity peak.
~1100–1000	C-Cl Stretch	Aryl Halide	A medium to strong intensity peak in the fingerprint region.
~830	C-H Bend	1,4-disubstituted	A strong out-of-plane bending peak, indicative of para-substitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, mapping the carbon and proton framework of the molecule. ^1H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ^{13}C NMR complements this by showing the number and types of carbon atoms.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh ~5-10 mg of **1-(4-Chlorophenyl)-2-hydroxyethanone** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d_6 is often preferred for compounds with exchangeable protons (like -OH) as it can slow down the exchange rate, allowing the hydroxyl proton to be observed as a distinct, coupled signal.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
- ^1H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is used as the internal standard ($\delta = 0.00$ ppm).
- ^{13}C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Data Interpretation

The ^1H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic, methylene, and hydroxyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assigned Protons	Rationale
~7.8–7.9	Doublet	2H	H-2, H-6 (ortho to C=O)	These protons are deshielded by the anisotropic effect of the electron- withdrawing carbonyl group.
~7.4–7.5	Doublet	2H	H-3, H-5 (meta to C=O)	These protons are shielded relative to H-2/H- 6. Together with the H-2/H-6 signal, they form a characteristic AA'BB' pattern for a 1,4- disubstituted ring.
~4.8	Singlet (or Doublet)	2H	-CH ₂ -OH	These α -protons are adjacent to both the carbonyl and hydroxyl groups, placing them in this chemical shift range. In a non- exchanging solvent, they may couple to the -OH proton.
Variable (e.g., ~3.5–4.5)	Singlet (or Triplet)	1H	-OH	The chemical shift of the hydroxyl proton

is highly dependent on solvent, concentration, and temperature. It may appear as a broad singlet or a triplet if it couples to the adjacent CH_2 group.

^{13}C NMR Data Interpretation

The proton-decoupled ^{13}C NMR spectrum will show six distinct signals for the eight carbon atoms due to the symmetry of the phenyl ring.

Chemical Shift (δ , ppm)	Assigned Carbon	Rationale
~195–200	C=O	The carbonyl carbon is the most deshielded carbon and appears significantly downfield, a hallmark of ketones.[4]
~140	C-4 (C-Cl)	The carbon directly attached to the chlorine atom.
~135	C-1 (C-C=O)	The ipso-carbon of the aromatic ring, attached to the carbonyl group.
~130	C-2, C-6	Aromatic CH carbons ortho to the carbonyl group.
~129	C-3, C-5	Aromatic CH carbons meta to the carbonyl group.
~65	CH ₂ -OH	The α -carbon is shielded by the attached oxygen atom.

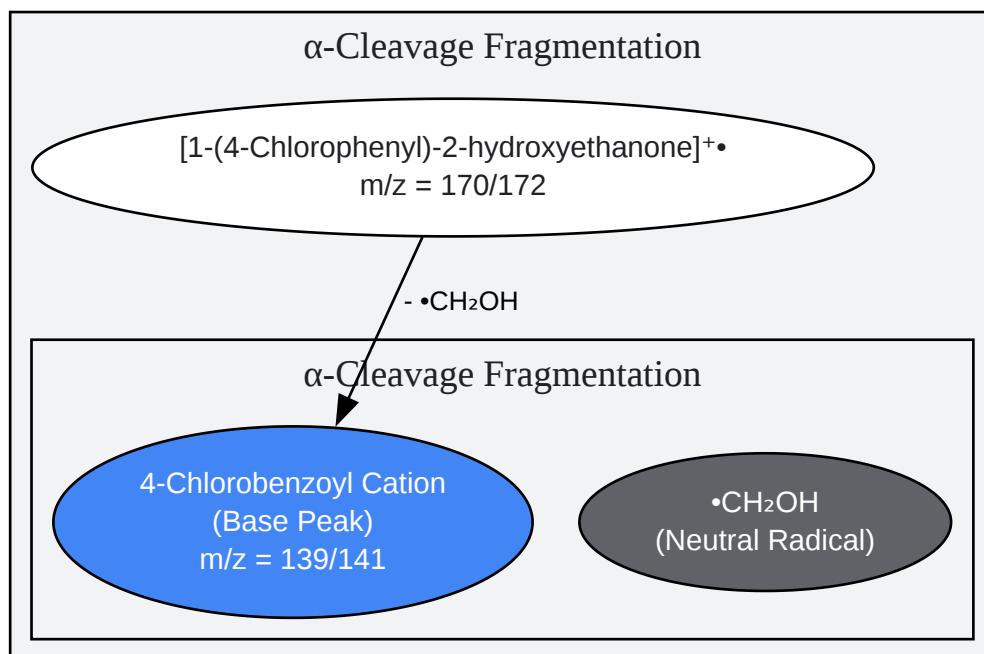
Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is a destructive technique that provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. For **1-(4-Chlorophenyl)-2-hydroxyethanone**, electron ionization (EI) will induce fragmentation, primarily through cleavage adjacent to the carbonyl group (α -cleavage), which is a highly favored pathway for ketones.[4]

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** The sample is typically introduced via Gas Chromatography (GC) for separation and purification, or directly via a solid probe.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively

charged radical ion called the molecular ion ($M^{+\bullet}$).


- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation

The mass spectrum is dominated by fragments resulting from the cleavage of the C-C bond between the carbonyl group and the α -carbon.

Molecular Ion ($M^{+\bullet}$): The molecular ion peak is expected at m/z 170. Due to the natural abundance of chlorine isotopes (^{35}Cl :~75%, ^{37}Cl :~25%), an $M+2$ peak at m/z 172 will also be present with an intensity approximately one-third that of the molecular ion peak.

Primary Fragmentation Pathway: α -Cleavage The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the hydroxymethyl group, leading to the formation of a highly stable, resonance-stabilized 4-chlorobenzoyl cation. This is predicted to be the base peak (most abundant ion) in the spectrum.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway of **1-(4-Chlorophenyl)-2-hydroxyethanone**.

Summary of Key Ions:

m/z (for ^{35}Cl)	m/z (for ^{37}Cl)	Ion Structure	Identity
170	172	$[\text{C}_8\text{H}_7\text{ClO}_2]^{\bullet+}$	Molecular Ion ($\text{M}^{\bullet+}$)
139	141	$[\text{C}_7\text{H}_4\text{ClO}]^+$	Base Peak: 4-Chlorobenzoyl cation
111	113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	4-Chlorophenyl cation (from loss of CO from m/z 139)
75	-	$[\text{C}_6\text{H}_3]^+$	Phenyl fragment after loss of Cl

The observed fragments m/z 139, 111, and 75 from the NIST database confirm this fragmentation pattern.[\[1\]](#)

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of **1-(4-Chlorophenyl)-2-hydroxyethanone**. IR spectroscopy confirms the presence of the key hydroxyl and aryl ketone functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeleton, confirming the substitution pattern and connectivity. Finally, mass spectrometry establishes the molecular weight and reveals a characteristic α -cleavage fragmentation pattern that yields the stable 4-chlorobenzoyl cation as the base peak. This comprehensive dataset serves as a reliable reference for the identification and quality assessment of this important chemical compound.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 587085, 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. Retrieved from [\[Link\]](#).
- Coro, J., et al. (2001). Photochemistry and Photophysics of α -Hydroxy Ketones. *Macromolecules*, 34(11), 3655–3665. Available at: [\[Link\]](#).
- Al-Jibori, S. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. *IUCrData*, 7(11). Available at: [\[Link\]](#).
- McMurry, J. (2023). Section 19.14: Spectroscopy of Aldehydes and Ketones. *Organic Chemistry: A Tenth Edition – OpenStax adaptation 1*. Available at: [\[Link\]](#).
- Oregon State University. Spectroscopy of Aldehydes and Ketones. CH 336 Home Page. Available at: [\[Link\]](#).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | C8H7ClO2 | CID 587085 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | C14H9ClO2 | CID 89801 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for 1-(4-Chlorophenyl)-2-hydroxyethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594892#spectroscopic-data-for-1-4-chlorophenyl-2-hydroxyethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com